molecular formula C7H6N2O4 B026977 2-Amino-3-nitrobenzoic acid CAS No. 606-18-8

2-Amino-3-nitrobenzoic acid

Cat. No.: B026977
CAS No.: 606-18-8
M. Wt: 182.13 g/mol
InChI Key: JJPIVRWTAGQTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-nitrobenzoic acid: is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the third position on the benzene ring. This compound appears as a light yellow crystalline powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

2-Amino-3-nitrobenzoic acid has several applications in scientific research:

Safety and Hazards

2-Amino-3-nitrobenzoic acid is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

2-Amino-3-nitrobenzoic acid is an important organic synthesis intermediate and is widely used in synthetic preparation medicine, agricultural chemicals, and types of functionality material . It is also a key intermediate of synthesizing benzimidazole class drug candesartan, Azilsartan, ABT-472PAPR inhibitor . Therefore, its future directions could involve further exploration of its potential applications in these areas.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the Curtius rearrangement reaction of 3-nitrophthalic acid. The process includes mono-esterification, acylating chlorination, and hydrolyzation steps to yield this compound with a high yield of approximately 95% .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the nitration of benzoic acid derivatives followed by reduction and hydrolysis steps. This method is scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Reduction: 2,3-diaminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Oxidation: Quinone derivatives.

Comparison with Similar Compounds

  • 2-Amino-4-nitrobenzoic acid
  • 3-Amino-2-nitrobenzoic acid
  • 4-Amino-3-nitrobenzoic acid

Comparison: 2-Amino-3-nitrobenzoic acid is unique due to the specific positioning of its amino and nitro groups, which influences its reactivity and applications. Compared to its isomers, it exhibits distinct chemical behavior and is preferred in certain synthetic pathways for its higher reactivity and selectivity .

Properties

IUPAC Name

2-amino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPIVRWTAGQTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277211
Record name 2-Amino-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-18-8
Record name 2-Amino-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

22 g (105.2 mmol) of ammonium 3-nitrophthalamidate (1a) were treated with stirring with 165 ml of sodium hypochlorite solution. After 5 minutes, a solution of 8.8 g of sodium hydroxide in 22 ml of water was added and the mixture was then stirred at 70° C. for 1 h. The suspension was poured into 500 ml of water with stirring. The resulting clear solution was acidified with concentrated HCl. The precipitate was filtered off and dried in a desiccator. Yield: 9.68 g (51%).
Name
ammonium 3-nitrophthalamidate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Chloro-3-nitrobenzoic acid (20.6 g, 0.24 mol) was dissolved in ammonium hydroxide solution (120 mL) and the reaction mixture stirred at 120° C. in a sealed vessel for 7 hours. The reaction mixture was diluted with water (250 mL) and acidified to pH 2 with hydrochloric acid. The precipitate formed was filtered off and dried in vacuo to yield the title product, 15.0 g (80%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of methyl-2-(acetylamino)-3-nitrobenzoate (2.6 g) in EtOH (50 ml) was treated with concentrated hydrochloric acid (10 ml) then heated at reflux for 16 h. The reaction mixture was cooled, reduced in vacuo and azeotroped with toluene (2×50 ml) to give 2-amino-3-nitrobenzoic acid (1.83 g) as a bright yellow solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a ice cold solution of 7-nitro-1H-indole-2,3-dione (9 g, 47 mmol) in 2 M aqueous sodium hydroxide (50 mL), 30% hydrogen peroxide (9 mL) was added drop wise. The mixture was warmed to room temperature and stirred overnight. The mixture was carefully acidified by addition of a saturated citric acid solution. The solid precipitate was collected by filtration, washed with water and dried in a vacuum oven to get 6 g of the required product as a yellow coloured solid (70%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-nitrobenzoic acid
Reactant of Route 2
2-Amino-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-nitrobenzoic acid
Reactant of Route 6
2-Amino-3-nitrobenzoic acid
Customer
Q & A

Q1: What is the most efficient method to synthesize 2-amino-3-nitrobenzoic acid according to current research?

A1: Current research [] highlights a novel approach to synthesize this compound. The method involves using 3-nitrophthalic acid as the starting material and subjecting it to a series of reactions: mono-esterification, acylating chlorination, and finally, Curtius rearrangement hydrolyzation. This method boasts a 95% yield, which is significantly higher than previous synthesis methods [].

Q2: How is the structure of this compound characterized?

A2: this compound is characterized by a planar molecular structure stabilized by intramolecular N—H⋯O hydrogen bonds, forming S(6) ring motifs []. These molecules are further linked in the crystal structure by intermolecular N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, creating a three-dimensional network [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.